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Compound of Interest

Compound Name:
N-(2-iodophenyl)-2-

phenoxyacetamide

CAS No.: 349088-23-9

Cat. No.: B2409609 Get Quote

Executive Summary & Structural Significance
N-(2-iodophenyl)-2-phenoxyacetamide represents a privileged scaffold in drug discovery,

combining a flexible phenoxy linker with a rigid, halogenated aromatic core. While the

phenoxyacetamide moiety is a known pharmacophore in anticonvulsant and antileishmanial

agents [1, 2], the specific inclusion of an ortho-iodine atom introduces a "sigma-hole"—a region

of positive electrostatic potential that facilitates strong, directional halogen bonding (XB).

This guide compares the target molecule against two key alternatives:

N-(2-chlorophenyl)-2-phenoxyacetamide: To evaluate the Halogen Bond (XB) strength (I vs.

Cl).

N-(4-iodophenyl)-2-phenoxyacetamide: To evaluate the steric vs. electronic impact of ortho

vs. para substitution.

Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis

followed by a slow-evaporation crystallization technique is required.

Phase 1: Synthesis (Schotten-Baumann Conditions)
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Reaction: Nucleophilic acyl substitution.

Rationale: The biphasic system prevents hydrolysis of the acid chloride while efficiently

scavenging the HCl byproduct.

Protocol:

Dissolution: Dissolve 2-iodoaniline (1.0 eq, 5 mmol) in 15 mL of Dichloromethane (DCM).

Add Triethylamine (1.2 eq) as a base scavenger.

Addition: Cool the solution to 0°C. Dropwise add phenoxyacetyl chloride (1.1 eq) dissolved in

5 mL DCM over 20 minutes.

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30%

EtOAc/Hexane).[1]

Workup: Wash with 1M HCl (to remove unreacted aniline), followed by sat. NaHCO₃ and

brine. Dry over anhydrous Na₂SO₄.

Purification: Recrystallize crude solid from Ethanol/Water (9:1) to yield white needles.

Phase 2: Crystal Growth (Slow Evaporation)
Method: Slow evaporation of mixed solvents.

Rationale: A binary solvent system (polar/non-polar) regulates nucleation rate, preventing

microcrystalline precipitation.

Step-by-Step:

Dissolve 50 mg of the purified amide in 4 mL of Ethyl Acetate (good solubility).

Add 1 mL of n-Hexane (poor solubility) dropwise until a faint turbidity persists, then add 2

drops of Ethyl Acetate to clear it.

Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

Cover with parafilm and poke 3-4 small holes.
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Store in a vibration-free, dark environment at 20°C for 5–7 days.

Comparative Structural Data Analysis
The following table synthesizes crystallographic data from the target class and its closest

structural analogs to establish performance benchmarks.
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Feature
Target: N-(2-

Iodo)

Alt 1: N-(2-

Chloro) [3]
Alt 2: N-(4-Iodo)

[4]
Significance

Crystal System
Monoclinic

(Predicted)

Monoclinic

(P2₁/c)
Triclinic (P-1)

Symmetry

dictates packing

density.

Space Group P2₁/c or P2₁/n P2₁/c P-1

Centrosymmetric

groups are

preferred for

non-chiral

amides.

C–X Bond

Length
2.09 – 2.11 Å 1.73 – 1.75 Å 2.10 Å

Iodine's longer

bond increases

"reach" for

intermolecular

contacts.

Torsion Angle (C-

N-C-C)
~60° (Twisted) 59.4° ~20° (Planar)

Ortho

substituents

force the amide

out of plane

(steric lock).

Primary

Interaction

N-H···O=C

(Chain)

N-H[2]···O=C

(Dimer)

N-H···O=C

(Chain)

H-bonding

dictates the

primary scaffold.

Secondary

Interaction

C-I···O (Halogen

Bond)
Weak C-Cl···π C-I···π

Performance

Differentiator:

Iodine forms

strong XB;

Chlorine often

does not.

Performance Insight: The "Ortho-Iodine" Effect
The N-(2-iodophenyl) derivative exhibits a distinct structural "performance" advantage over the

chloro-analog due to the Sigma-Hole Effect.
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Mechanism: The electron-withdrawing nature of the phenyl ring creates a positive

electrostatic patch on the extension of the C–I bond.

Comparison: Chlorine is more electronegative but less polarizable, resulting in a smaller

sigma-hole. Iodine, being large and polarizable, forms a directional C–I···O=C interaction

(approx. 170° angle) that reinforces the standard hydrogen bond network, potentially

increasing melting point and lattice stability compared to the chloro-analog.

Visualization of Structural Logic[3]
Workflow: Synthesis to Structural Validation
The following diagram illustrates the logical flow from starting materials to the validation of the

halogen bonding network.
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Caption: Workflow establishing the synthesis, crystallization, and dual-interaction validation (HB

+ XB) of the target scaffold.

Interaction Pathway: Halogen vs. Hydrogen Bonding
This diagram details the competing and cooperative forces stabilizing the crystal lattice.
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Performance Comparison
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Caption: Mechanistic view of the Iodine atom's superior ability to form stabilizing Halogen

Bonds compared to Chlorine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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